molecular formula C25H29N3O7S2 B11632371 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11632371
M. Wt: 547.6 g/mol
InChI Key: ZDIQZBKXCUTQEL-XTQSDGFTSA-N
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Description

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolone core with various functional groups, including morpholine and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolone core, followed by the introduction of the morpholine and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its functional groups can be modified to create fluorescent or radioactive labels for imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its structural versatility allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and thiophene groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-[2-(PIPERIDIN-4-YL)ETHYL]-4-[4-(PIPERIDINE-4-SULFONYL)BENZOYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-[2-(PYRROLIDIN-4-YL)ETHYL]-4-[4-(PYRROLIDINE-4-SULFONYL)BENZOYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and thiophene groups allows for unique interactions with molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H29N3O7S2

Molecular Weight

547.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H29N3O7S2/c29-23(18-3-5-19(6-4-18)37(32,33)27-11-15-35-16-12-27)21-22(20-2-1-17-36-20)28(25(31)24(21)30)8-7-26-9-13-34-14-10-26/h1-6,17,22,29H,7-16H2/b23-21+

InChI Key

ZDIQZBKXCUTQEL-XTQSDGFTSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CC=CS5

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=CS5

Origin of Product

United States

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